Carmichaenine D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C29H39NO7 |

|---|---|

Poids moléculaire |

513.6 g/mol |

Nom IUPAC |

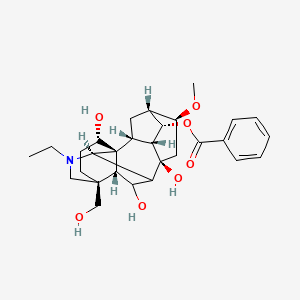

[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C29H39NO7/c1-3-30-13-27(14-31)10-9-19(32)29-17-11-16-18(36-2)12-28(35,21(25(29)30)22(33)24(27)29)20(17)23(16)37-26(34)15-7-5-4-6-8-15/h4-8,16-25,31-33,35H,3,9-14H2,1-2H3/t16-,17-,18+,19+,20-,21?,22+,23+,24-,25-,27+,28-,29+/m1/s1 |

Clé InChI |

DGKLDJINLBMVKG-UCMVTQMMSA-N |

SMILES isomérique |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)O)O)O)CO |

SMILES canonique |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)CO |

Origine du produit |

United States |

Foundational & Exploratory

Carmichaenine D: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine D is a C19-diterpenoid alkaloid naturally occurring in the plant species Aconitum carmichaelii Debx. This technical guide provides a comprehensive overview of its natural source and standardized methods for its extraction and isolation. The protocols detailed herein are compiled from established methodologies for the separation of diterpenoid alkaloids from Aconitum species. While specific quantitative data for this compound is not extensively available in current literature, this guide presents a generalized yet detailed workflow intended to facilitate its targeted isolation for research and drug development purposes. Furthermore, this document highlights the current gap in knowledge regarding the specific biological activities and associated signaling pathways of this compound, pointing towards avenues for future investigation.

Natural Source

The exclusive natural source of this compound identified in scientific literature is the root of Aconitum carmichaelii Debx., a member of the Ranunculaceae family.[1][2] This plant, commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, is widely distributed and cultivated in the mountainous regions of Southwest and Central China.[1] The tuberous roots of A. carmichaelii are rich in a diverse array of diterpenoid alkaloids, which are responsible for both its therapeutic effects and its well-documented toxicity.[1][3] These alkaloids are broadly classified into three types: diester-diterpene alkaloids (DDAs), monoester-diterpene alkaloids (MDAs), and unesterified (amino alcohol) diterpene alkaloids. This compound belongs to the C19-diterpenoid alkaloid subclass.

Experimental Protocols: Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii

2.1. Plant Material Preparation

-

The lateral roots of Aconitum carmichaelii are air-dried and pulverized into a coarse powder.

2.2. Extraction

-

The powdered root material (e.g., 5 kg) is subjected to reflux extraction with 95% ethanol (e.g., 3 x 30 L, 2 hours each).[4]

-

The ethanolic extracts are combined and concentrated under reduced pressure (in vacuo) to yield a semi-solid residue.[4]

2.3. Liquid-Liquid Partitioning

-

The concentrated extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)[4]

-

-

The diterpenoid alkaloids, including this compound, are expected to be enriched in the n-butanol fraction.

2.4. Chromatographic Purification

The n-butanol extract is subjected to a series of chromatographic steps to isolate individual alkaloids.

-

Step 1: Silica Gel Column Chromatography

-

The dried n-butanol fraction is loaded onto a silica gel column.

-

A gradient elution is performed using a solvent system of chloroform-methanol (CHCl3-MeOH), starting from a low polarity ratio (e.g., 50:1) and gradually increasing to higher polarity (e.g., 1:1).[4]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Fractions containing the target alkaloids are further purified using a Sephadex LH-20 column.

-

A common eluent for this step is a mixture of chloroform and methanol (e.g., 1:1) or methanol and water (e.g., 1:1).[4]

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

For final purification to obtain high-purity this compound, preparative HPLC on a C18 column is employed.

-

A suitable mobile phase, often a gradient of acetonitrile and water (containing a modifier like formic acid or trifluoroacetic acid), would be developed based on analytical HPLC analysis.

-

Quantitative Data

As of the latest literature review, specific quantitative data for the isolation of this compound, such as percentage yield from the starting plant material and final purity, have not been published. The table below is provided as a template for researchers to populate with their own experimental data.

| Parameter | Value | Unit |

| Starting Plant Material (Dry Weight) | kg | |

| Yield of Crude n-BuOH Extract | g | |

| Yield of this compound | mg | |

| Purity of Isolated this compound | % |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Aconitum carmichaelii.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature reveals a significant lack of information regarding the specific biological activities and signaling pathways associated with this compound. While many diterpenoid alkaloids isolated from Aconitum carmichaelii have been reported to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities, these properties have not been specifically attributed to this compound.[2]

The diagram below represents a logical relationship illustrating the current knowledge gap.

Conclusion and Future Directions

This compound is a constituent of the medicinally important plant Aconitum carmichaelii. While established protocols for the isolation of related diterpenoid alkaloids provide a clear path for its purification, there is a pressing need for studies that not only report a specific and optimized isolation procedure for this compound but also quantify its yield and purity. More critically, the pharmacological profile of this compound remains unexplored. Future research should focus on elucidating the biological activities of this compound and identifying the molecular targets and signaling pathways through which it may exert its effects. Such investigations are essential to determine the potential of this compound as a lead compound for drug development.

References

- 1. Structure, property, biogenesis, and activity of diterpenoid alkaloids containing a sulfonic acid group from Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Carmichasine D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of carmichasine D, a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the logical workflow of the structure determination process.

Executive Summary

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Carmichasine D, a member of the complex family of diterpenoid alkaloids, was isolated from the roots of Aconitum carmichaelii. Through a combination of modern chromatographic and spectroscopic techniques, its chemical structure was unambiguously determined. This guide serves as a comprehensive resource, detailing the methodologies and data that led to the characterization of this intricate molecule.

Isolation of Carmichasine D

The isolation of carmichasine D from the roots of Aconitum carmichaelii involved a multi-step extraction and chromatographic process designed to separate this specific alkaloid from a complex mixture of other natural products.

Experimental Protocol: Extraction and Isolation

-

Plant Material : The air-dried and powdered roots of Aconitum carmichaelii were used as the starting material.

-

Extraction : The powdered roots were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning : The crude extract was suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate to remove neutral and weakly acidic compounds. The acidic aqueous layer, containing the alkaloids, was then basified with ammonia solution to a pH of 9-10 and subsequently extracted with chloroform.

-

Column Chromatography : The chloroform extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing carmichasine D were further purified by preparative HPLC on a C18 reversed-phase column with a mobile phase of acetonitrile-water to afford the pure compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of carmichasine D was determined through a comprehensive analysis of its spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy

The molecular formula of carmichasine D was established by HR-ESI-MS, while IR spectroscopy provided information about the functional groups present in the molecule.

| Spectroscopic Technique | Data | Interpretation |

| HR-ESI-MS | m/z [M+H]⁺ | Molecular Formula: C₂₉H₃₉NO₇ |

| Infrared (IR) | ν (cm⁻¹): 3450, 1710, 1630, 1090 | -OH, C=O, C=C, C-O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed structural framework of carmichasine D was pieced together using a combination of ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments. The data presented below is typically recorded in CDCl₃ or a similar deuterated solvent.

Table 1: ¹H NMR Data for Carmichasine D

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | t | 8.5 |

| 2 | 2.80 | m | |

| 3 | 4.10 | d | 6.0 |

| 5 | 4.95 | d | 6.5 |

| 6 | 5.80 | s | |

| 7 | 4.50 | d | 7.0 |

| 9 | 3.15 | m | |

| 10 | 2.90 | m | |

| 11 | 4.85 | s | |

| 13 | 2.60 | m | |

| 14 | 4.20 | d | 5.5 |

| 15 | 2.10, 1.90 | m | |

| 17 | 2.55 | m | |

| 19 | 2.40 | m | |

| N-CH₂ | 2.75, 2.65 | m | |

| N-CH₃ | 1.10 | t | 7.2 |

| OCH₃-1 | 3.35 | s | |

| OCH₃-6 | 3.40 | s | |

| OCH₃-16 | 3.30 | s | |

| O-CO-Ph | 8.05, 7.55, 7.45 | m |

Table 2: ¹³C NMR Data for Carmichasine D

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 85.2 | 14 | 75.5 |

| 2 | 45.1 | 15 | 38.0 |

| 3 | 72.3 | 16 | 82.5 |

| 4 | 43.0 | 17 | 61.8 |

| 5 | 50.5 | 19 | 56.2 |

| 6 | 91.0 | N-CH₂ | 49.5 |

| 7 | 88.5 | N-CH₃ | 13.5 |

| 8 | 78.0 | OCH₃-1 | 56.4 |

| 9 | 52.8 | OCH₃-6 | 58.0 |

| 10 | 48.2 | OCH₃-16 | 56.1 |

| 11 | 54.5 | O-CO-Ph | 166.5 |

| 12 | 35.5 | Ph-C1' | 130.2 |

| 13 | 46.5 | Ph-C2',6' | 129.8 |

| Ph-C3',5' | 128.5 | ||

| Ph-C4' | 133.0 |

Visualization of the Elucidation Workflow

The logical process of deducing the structure of carmichasine D from the raw spectroscopic data is a critical aspect of natural product chemistry. This workflow can be visualized to illustrate the key steps and their relationships.

Conclusion

The structure of carmichasine D has been successfully elucidated through a systematic process of isolation and spectroscopic analysis. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The methodologies described herein are representative of the modern techniques employed in the characterization of complex natural molecules and can serve as a reference for future studies in this area. The cytotoxicity of carmichasine D was investigated against several human cancer cell lines, including MCF-7, HCT116, A549, and 786-0, and it did not show considerable cytotoxic activity.[1]

References

Carmichaenine D: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii Debx.[1][2][3]. This plant, a member of the Ranunculaceae family, has a long history of use in traditional Chinese medicine. Diterpenoid alkaloids from Aconitum species are known for their complex structures and diverse pharmacological activities, which include analgesic, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its isolation, and a discussion of potential biological activities based on related compounds, in the absence of specific studies on this particular molecule.

Physical and Chemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₂₉H₃₉NO₇ | ChemFaces |

| Molecular Weight | 513.62 g/mol | ChemFaces |

| Physical Description | Powder / Solid | ChemFaces |

| Purity | ≥98% | ChemFaces |

| Source | Aerial parts of Aconitum carmichaelii | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| Melting Point | Not available | |

| ¹H NMR Data | Not available | |

| ¹³C NMR Data | Not available | |

| Mass Spectrometry Data | Not available |

Experimental Protocols

Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii

The general procedure for isolating diterpenoid alkaloids, including potentially this compound, from the lateral roots of Aconitum carmichaelii involves the following steps[3]:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as 95% ethanol.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation and purification. These techniques may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Reversed-phase High-Performance Liquid Chromatography (HPLC).

-

The following diagram illustrates a general workflow for the isolation of diterpenoid alkaloids.

Potential Biological Activities and Signaling Pathways

Specific biological activity studies on this compound are not currently available in the scientific literature. However, based on the known activities of other diterpenoid alkaloids isolated from Aconitum carmichaelii and related species, this compound may possess anti-inflammatory, neuroprotective, and cytotoxic properties.[2][3]

Potential Anti-Inflammatory Activity

Many diterpenoid alkaloids exhibit anti-inflammatory effects.[2] The potential mechanism of action could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The diagram below illustrates a hypothetical signaling pathway for the anti-inflammatory action of a diterpenoid alkaloid.

References

- 1. Structurally diverse diterpenoid alkaloids from the lateral roots of Aconitum carmichaelii Debx. and their anti-tumor activities based on in vitro systematic evaluation and network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diterpenoid alkaloids from the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, property, biogenesis, and activity of diterpenoid alkaloids containing a sulfonic acid group from Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Carmichaenine D: A Technical Guide to its Discovery and Historical Context

For Immediate Release

Shanghai, China – November 20, 2025 – This technical guide provides a comprehensive overview of the discovery, historical context, and preliminary biological insights into carmichaenine D, a C19-diterpenoid alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the rich chemistry of the Aconitum genus and the potential of its diverse alkaloidal constituents.

Discovery and Historical Context

This compound was first reported as a newly identified natural product in a 2021 study by Shi et al., focusing on the chemical constituents of the aerial parts of Aconitum carmichaeli Debx.[1][2]. This plant, a member of the Ranunculaceae family, has a long and storied history in traditional Chinese medicine, where its roots, known as "Fuzi" and "Chuanwu," have been used for centuries to treat a variety of ailments, including pain, inflammation, and cardiovascular conditions.

The genus Aconitum, commonly known as monkshood or wolfsbane, is notorious for its toxicity, which is primarily attributed to a complex array of diterpenoid alkaloids. Historically, extracts from these plants were used as arrow poisons. However, careful processing and dosage have allowed for their therapeutic application. The discovery of this compound is a recent addition to the vast and structurally diverse family of over 1300 known diterpenoid alkaloids from Aconitum species.[3]

The work by Shi et al. represents a continued effort to systematically characterize the chemical profile of Aconitum carmichaeli, moving beyond the well-studied alkaloids in the roots to investigate the constituents of the aerial parts. This research is crucial for a comprehensive understanding of the plant's pharmacology and for the potential discovery of novel bioactive compounds.

Physicochemical Data of this compound

The initial characterization of this compound established its fundamental physicochemical properties. This data is essential for its identification and for future research into its synthesis and biological activity.

| Property | Value |

| Chemical Formula | C₂₉H₃₉NO₇ |

| Molecular Weight | 513.62 g/mol |

| CAS Number | 2065228-62-6 |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process typical for the separation of complex natural product mixtures. The following is a detailed description of the methodologies employed by Shi et al. (2021).

Plant Material

The aerial parts of Aconitum carmichaeli Debx. were collected and identified. A voucher specimen was deposited in a designated herbarium to ensure botanical authenticity for future reference.

Extraction and Isolation

-

Extraction: The air-dried and powdered aerial parts of the plant were extracted with a solvent, typically ethanol or methanol, at room temperature. This process was repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting crude extract was concentrated under reduced pressure to yield a residue.

-

Fractionation: The residue was then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in alkaloids, were subjected to repeated column chromatography. Various stationary phases were used, including silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) with a C18 column. Elution was carried out using gradient solvent systems to separate the complex mixture of compounds.

-

Purification: this compound was isolated as a pure compound from one of the fractions obtained through these chromatographic steps.

Structural Elucidation

The chemical structure of this compound was determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted. These experiments allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule, ultimately revealing its complex diterpenoid alkaloid skeleton.

Biological Activity

The 2021 study by Shi et al. that first described this compound also included a preliminary investigation into the anti-inflammatory and analgesic activities of the isolated alkaloids. While specific quantitative data for this compound has not been published, the study laid the groundwork for future pharmacological evaluation.

Further research is required to determine the specific biological targets and mechanism of action of this compound. The known pharmacological activities of other diterpenoid alkaloids from Aconitum species, which often involve modulation of ion channels and inflammatory pathways, provide a starting point for such investigations.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the discovery of a novel natural product like this compound and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

Future Directions

The discovery of this compound opens several avenues for future research. A priority is to conduct comprehensive pharmacological studies to determine its bioactivities, including quantitative measures such as IC₅₀ or EC₅₀ values against various targets. Elucidating its mechanism of action will be crucial in understanding its potential therapeutic applications. Furthermore, the development of a total synthesis route for this compound would not only confirm its structure but also provide a means to produce larger quantities for in-depth biological evaluation and the generation of novel analogs with improved pharmacological profiles.

References

carmichaenine d CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline D is a diterpenoid alkaloid with the CAS number 2065228-62-6 and the molecular formula C29H39NO7. This compound belongs to the complex family of alkaloids found in the plant genus Aconitum, species of which are recognized for their potent biological activities and have been utilized in traditional medicine. This document provides a concise summary of the available technical data for carmichaeline D and offers a broader context based on the known pharmacology of related Aconitum alkaloids.

Core Data for Carmichaeline D

A comprehensive search of scientific literature and chemical databases reveals limited specific information regarding the biological activity, mechanism of action, and experimental protocols for carmichaeline D. The available quantitative data is summarized below.

| Property | Value | Source |

| CAS Number | 2065228-62-6 | Publicly available chemical databases |

| Molecular Formula | C29H39NO7 | Publicly available chemical databases |

| Molecular Weight | 513.62 g/mol | Calculated from molecular formula |

Context from Aconitum Alkaloids Research

While specific research on carmichaeline D is scarce, the broader class of Aconitum alkaloids, to which it belongs, has been the subject of extensive study. These compounds are known for a range of pharmacological effects, which may provide a starting point for future investigations into carmichaeline D.

Aconitum alkaloids are generally classified based on their chemical structure, which influences their biological activity and toxicity. The main active components of Aconitum carmichaeli, the plant from which many of these alkaloids are isolated, include diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and C20-diterpene alkaloids. These compounds have demonstrated a variety of pharmacological effects, including:

-

Cardiotonic effects: Some Aconitum alkaloids have been shown to have positive inotropic effects on the heart.

-

Anti-inflammatory and analgesic properties: Many alkaloids from this genus exhibit potent anti-inflammatory and pain-relieving activities.

-

Anticancer potential: Certain Aconitum alkaloids have been investigated for their cytotoxic effects on various cancer cell lines.

It is crucial to note that many Aconitum alkaloids are also highly toxic, and their therapeutic window is often narrow. The toxicity is often associated with their interaction with voltage-gated sodium channels.

Experimental Methodologies for Aconitum Alkaloid Research

Given the absence of specific experimental protocols for carmichaeline D, this section outlines general methodologies commonly employed in the research of Aconitum alkaloids. These approaches could be adapted for future studies on carmichaeline D.

Isolation and Structure Elucidation

A typical workflow for the isolation and characterization of alkaloids from Aconitum species is depicted below. This process generally involves extraction, fractionation, and chromatographic separation, followed by spectroscopic analysis for structure elucidation.

Signaling Pathways of Related Aconitum Alkaloids

Research on other Aconitum alkaloids has implicated several signaling pathways in their pharmacological and toxicological effects. For instance, the cardiotonic and neurotoxic effects are often mediated through the modulation of ion channels. While the specific pathways for carmichaeline D are unknown, a hypothetical logical relationship based on related compounds is presented below.

Delving into the Solubility of Carmichaeline D: A Technical Guide for Researchers

An In-depth Exploration of the Solubility Profile of a Prominent Diterpenoid Alkaloid in Organic Solvents

This technical guide offers a comprehensive overview of the solubility characteristics of carmichaeline D, a notable diterpenoid alkaloid. While specific quantitative solubility data for carmichaeline D in various organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative knowledge regarding the solubility of the broader class of Aconitum alkaloids, to which carmichaeline D belongs. Furthermore, it outlines a standardized experimental protocol for determining the precise solubility of this compound, providing a foundational methodology for researchers in drug development and natural product chemistry.

Core Understanding of Aconitum Alkaloid Solubility

Aconitum alkaloids, a class of structurally complex diterpenoid alkaloids, generally exhibit a preference for polar organic solvents. This characteristic is attributed to the presence of multiple hydrophilic functional groups, such as hydroxyl and amino moieties, within their molecular structures. While empirical data for carmichaeline D remains elusive, the general solubility trends observed for related compounds provide valuable insights.

Qualitative Solubility Data of Aconitum Alkaloids

The following table summarizes the qualitative solubility of Aconitum alkaloids in common organic solvents based on available scientific literature. It is important to note that these are general observations and the specific solubility of carmichaeline D may vary.

| Organic Solvent | Polarity Index | General Solubility of Aconitum Alkaloids |

| Methanol | 5.1 | Soluble[1] |

| Ethanol | 4.3 | Soluble[2] |

| Acetonitrile | 5.8 | Soluble[1] |

| Chloroform | 4.1 | Sparingly Soluble to Soluble |

| Ethyl Acetate | 4.4 | Sparingly Soluble |

| Diethyl Ether | 2.8 | Slightly Soluble to Insoluble |

| Hexane | 0.1 | Insoluble |

Note: This table provides a qualitative assessment. "Soluble" indicates that the compound dissolves to a significant extent, while "sparingly soluble" and "slightly soluble" denote lower degrees of dissolution. "Insoluble" suggests negligible dissolution.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of carmichaeline D in various organic solvents, a standardized experimental protocol is essential. The following methodology outlines a reliable approach based on the isothermal saturation method.

Objective: To determine the equilibrium solubility of carmichaeline D in a selection of organic solvents at a constant temperature.

Materials:

-

Carmichaeline D (pure sample)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of carmichaeline D to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved solid particles, centrifuge the collected supernatant at a high speed.

-

Filter the resulting supernatant through a syringe filter (0.22 µm) into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of carmichaeline D of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method. The mobile phase and column selection will depend on the physicochemical properties of carmichaeline D.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their corresponding concentrations.

-

Determine the concentration of carmichaeline D in the saturated solution by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of carmichaeline D.

This technical guide provides a foundational understanding of the solubility of carmichaeline D and a practical framework for its experimental determination. The generation of precise quantitative data through the outlined protocol will be invaluable for the advancement of research and development involving this important natural product.

References

- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitum alkaloid content and the high toxicity of aconite tincture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Theoretical Conformational Analysis of Carmichaenine D

Disclaimer: As of late 2025, specific literature detailing the theoretical conformational analysis of carmichaenine D is not publicly available. This guide, therefore, presents a comprehensive and generalized methodology that researchers, scientists, and drug development professionals can apply to investigate the conformational landscape of this compound and other complex natural products. The protocols and data herein are illustrative, based on established computational chemistry practices.[1][2][3]

The three-dimensional structure of a molecule is fundamental to its biological activity. For complex natural products like this compound, a diterpenoid alkaloid, understanding the accessible conformations is crucial for elucidating its mechanism of action, designing derivatives with improved therapeutic profiles, and understanding its structure-activity relationships. This technical guide outlines a robust, multi-step computational workflow for conducting a thorough theoretical conformational analysis.

Experimental Protocols: A Generalized Computational Approach

The conformational analysis of a flexible molecule is typically a hierarchical process, starting with broad, computationally inexpensive methods to sample the vast conformational space, followed by refinement with more accurate, and thus more computationally demanding, quantum mechanical methods.[4][5] The following table details a standard protocol.

| Step | Procedure | Objective | Methodology & Key Parameters | Software Examples |

| 1 | Initial 3D Structure Generation | To create a starting 3D geometry for the analysis. | - Draw the 2D structure of this compound. - Convert to a preliminary 3D structure using rule-based algorithms. | ChemDraw, Avogadro, GaussView |

| 2 | Conformational Search | To explore the potential energy surface and identify a wide range of possible low-energy conformers. | Method: Molecular Mechanics (MM) with a Monte Carlo (MCMM) or systematic search algorithm.[6][7][8] Force Field: A suitable force field for organic molecules, such as MMFF94 or OPLS3e, should be selected.[4] Parameters: Define rotatable bonds, set a sufficient number of search steps (e.g., >10,000), and an energy window (e.g., 10 kcal/mol) to save unique conformers. | Schrödinger MacroModel, Spartan, GMMX |

| 3 | Geometry Optimization & Energy Refinement | To obtain accurate geometries and relative energies for the conformers identified in the MM search. | Method: Density Functional Theory (DFT).[9][10] Functional: A functional appropriate for organic molecules, such as B3LYP or M06-2X, is recommended.[11] Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVDZ is a common starting point.[9] Solvation: Implicit solvent models (e.g., PCM, SMD) should be used to simulate a biological environment (e.g., water or chloroform).[2] | Gaussian, ORCA, NWChem |

| 4 | Thermodynamic Analysis | To calculate the Gibbs free energies of the optimized conformers and predict their equilibrium populations. | Method: Vibrational frequency calculations at the same DFT level as the optimization.[10] Analysis: Use the calculated frequencies to confirm true minima (no imaginary frequencies) and to derive thermal corrections for enthalpy and entropy. Calculate Gibbs free energy (G) for each conformer. | Gaussian, ORCA |

| 5 | Validation and Structural Elucidation | To validate the computational results against experimental data. | Method: Calculate NMR chemical shifts (¹H and ¹³C) using the GIAO method and coupling constants.[12][13] Calculate theoretical Electronic Circular Dichroism (ECD) spectra for chiral molecules.[2][3] Comparison: Compare calculated spectra with experimental NMR and ECD data. A strong correlation supports the predicted conformational ensemble. | Gaussian, ORCA |

Data Presentation: Summarizing Conformational Analysis Results

Quantitative data from a conformational analysis should be presented in a clear, tabular format to allow for easy comparison of key structural and energetic parameters. The following table is a template demonstrating how results for the most stable conformers of this compound would be summarized. Data is hypothetical.

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) | Population (%) | Key Dihedral Angles (°) | Calculated vs. Exp. NMR (¹H RMSD, ppm) |

| CD-1 | 0.00 | 0.00 | 75.3 | C1-C2-C3-C4: -55.2 C8-C9-C10-C11: 178.5 | 0.08 |

| CD-2 | 0.85 | 1.21 | 14.1 | C1-C2-C3-C4: 62.1 C8-C9-C10-C11: -65.3 | 0.25 |

| CD-3 | 1.50 | 1.98 | 5.5 | C1-C2-C3-C4: -58.9 C8-C9-C10-C11: 88.4 | 0.31 |

| CD-4 | 2.10 | 2.85 | 2.1 | C1-C2-C3-C4: 175.3 C8-C9-C10-C11: 175.9 | 0.45 |

Visualizations: Workflows and Logic

Visual diagrams are essential for conveying complex workflows and logical relationships in computational chemistry.

Caption: Computational workflow for theoretical conformational analysis.

Caption: Decision logic for selecting a computational starting point.

References

- 1. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational prediction of chiroptical properties in structure elucidation of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. experts.umn.edu [experts.umn.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. auremn.org.br [auremn.org.br]

Carmichaeline D: A Comprehensive Technical Review of a Promising Norditerpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline D is a C19-norditerpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum carmichaelii. Like many other alkaloids derived from Aconitum species, carmichaeline D is being investigated for its potential pharmacological activities. These activities are believed to be similar to other diterpenoid alkaloids from the same plant, which have shown promising analgesic, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive review of the available literature on carmichaeline D, focusing on its isolation, structural characterization, and known biological activities.

Physicochemical Properties

Carmichaeline D is a complex diterpenoid alkaloid. While a definitive, publicly available record of all its physicochemical properties is not yet established, some key identifiers have been reported in scientific literature.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₅NO₁₀ | [1] |

| Calculated m/z | 616.3120 | [1] |

| Observed m/z [M+H]⁺ | 616.3116 | [1] |

Isolation and Structural Elucidation

While a specific, detailed protocol solely for the isolation of carmichaeline D is not extensively published, general methods for the extraction and purification of norditerpenoid alkaloids from Aconitum species provide a clear framework. The process typically involves extraction with an organic solvent, followed by acid-base extraction to separate the alkaloid fraction, and subsequent chromatographic purification.

A general workflow for the isolation of norditerpenoid alkaloids, which would be applicable for carmichaeline D, is outlined below.

Experimental Protocol: General Alkaloid Extraction and Isolation from Aconitum carmichaelii

-

Extraction: The air-dried and powdered roots of Aconitum carmichaelii are extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature or using a Soxhlet apparatus.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a residue.

-

Acid-Base Partitioning: The residue is suspended in an acidic solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., chloroform or diethyl ether) to remove non-alkaloidal components. The pH of the aqueous layer is adjusted to basic (e.g., pH 9-10) with a base (e.g., ammonia solution) and then extracted with an organic solvent (e.g., chloroform).

-

Crude Alkaloid Fraction: The organic solvent layer containing the alkaloids is concentrated to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. A gradient elution with a solvent system such as chloroform-methanol is typically used.

-

Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield pure compounds like carmichaeline D.

-

Structural Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

Biological Activity

The biological activities of carmichaeline D have not been as extensively studied as some other Aconitum alkaloids. However, based on the known pharmacological effects of related compounds, it is hypothesized to possess analgesic and anti-inflammatory properties.

A study profiling the diterpenoid alkaloids in Aconitum carmichaelii identified carmichaeline D as one of the marker compounds and noted that several of these alkaloids are responsible for the biological activities of the plant, which include anti-inflammatory and analgesic effects[2].

While specific quantitative data for carmichaeline D is limited in publicly accessible literature, the table below summarizes the known qualitative activities of related diterpenoid alkaloids from Aconitum species.

| Biological Activity | Compound Type | Source |

| Analgesic | Diterpenoid Alkaloids | [2] |

| Anti-inflammatory | Diterpenoid Alkaloids | [2] |

Further research is required to quantify the specific biological activities of carmichaeline D and to elucidate its mechanism of action.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by carmichaeline D are yet to be fully elucidated. However, many norditerpenoid alkaloids from Aconitum are known to interact with voltage-gated sodium channels. It is plausible that carmichaeline D may exert its biological effects through similar mechanisms.

A proposed logical relationship for the investigation of carmichaeline D's mechanism of action is presented below.

Future Directions

The existing literature provides a foundation for understanding carmichaeline D, but further in-depth research is necessary. Key areas for future investigation include:

-

Quantitative Biological Activity: Performing detailed in vitro and in vivo studies to quantify the analgesic, anti-inflammatory, neuroprotective, and potential cardiotonic effects of pure carmichaeline D. This should include determining IC₅₀ and EC₅₀ values in various assays.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which carmichaeline D exerts its biological effects.

-

Toxicology: Conducting comprehensive toxicological studies to determine the therapeutic index and safety profile of carmichaeline D.

-

Synthesis: Developing a total synthesis route for carmichaeline D to enable the production of larger quantities for research and to facilitate the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

Carmichaeline D is a norditerpenoid alkaloid with potential for further investigation as a therapeutic agent. While current knowledge is limited, the established pharmacological profile of related compounds from Aconitum carmichaelii suggests that it may possess valuable biological activities. The methodologies for its isolation are well-established within the broader context of alkaloid chemistry. Future research focusing on quantitative bioactivity studies and mechanistic elucidation will be crucial in determining the true therapeutic potential of this complex natural product.

References

An In-Depth Technical Guide to the Identification of Diterpenoid Alkaloids in Aconitum carmichaelii Extracts with Reference to Carmichaenine D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum carmichaelii Debx., a species of the Ranunculaceae family, is a well-known plant in traditional medicine, particularly in Asia. It is a rich source of structurally diverse and biologically active diterpenoid alkaloids. Among the numerous alkaloids identified from this plant is Carmichaenine D, a C19-diterpenoid alkaloid found in the aerial parts of the plant. While the existence of this compound has been confirmed through mass spectrometry, detailed scientific literature outlining its specific isolation, characterization, and pharmacological pathways is not extensively available in the public domain.

This technical guide provides a comprehensive overview of the general methodologies employed for the extraction, isolation, and identification of C19-diterpenoid alkaloids from Aconitum carmichaelii. The protocols and data presented are based on established methods for analogous compounds from the same plant species and serve as a robust framework for researchers aiming to identify this compound and other related alkaloids.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound, the following table summarizes representative data for the isolation of other C19-diterpenoid alkaloids from the lateral roots of Aconitum carmichaelii using High-Speed Counter-Current Chromatography (HSCCC). This data is intended to provide a practical example of the yields and purities that can be achieved with modern separation techniques.

Table 1: Representative Quantitative Data for the Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii

| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) |

| Beiwutine | 90 | 15.3 | 97.9 |

| Mesaconitine | 90 | 35.1 | 96.2 |

| Hypaconitine | 90 | 22.7 | 99.2 |

Data is representative of C19-diterpenoid alkaloids isolated from Aconitum carmichaelii and is intended for illustrative purposes.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, separation, and identification of diterpenoid alkaloids from Aconitum carmichaelii.

1. Preparation of Plant Material and Crude Extraction

-

Plant Material: The aerial parts of Aconitum carmichaelii are collected, dried, and pulverized into a fine powder.

-

Extraction Solvent: A common method involves maceration or reflux extraction with a polar solvent, typically 70-95% ethanol or methanol, to efficiently extract the alkaloids.

-

Procedure:

-

The powdered plant material is submerged in the extraction solvent at a specified ratio (e.g., 1:10 w/v).

-

The mixture is either left to macerate at room temperature for several days with occasional agitation or heated under reflux for a shorter duration (e.g., 2-3 hours) to enhance extraction efficiency.

-

The process is typically repeated 2-3 times to ensure exhaustive extraction.

-

The collected extracts are filtered and combined.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

2. Acid-Base Extraction for Alkaloid Enrichment

To isolate the alkaloids from the crude extract, a liquid-liquid acid-base extraction is employed.

-

Procedure:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 0.5-5% HCl) and filtered to remove non-alkaloidal, neutral, and acidic components.

-

The acidic solution containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of 9-11.

-

The free alkaloids are then extracted into an immiscible organic solvent such as chloroform or ethyl acetate.

-

The organic phase is collected, washed with distilled water, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the total alkaloid fraction.

-

3. Chromatographic Separation and Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is typically used.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel or alumina is commonly used.

-

Mobile Phase: A gradient elution system of solvents with increasing polarity, such as a mixture of petroleum ether/acetone or chloroform/methanol, is used to separate the alkaloids based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC):

-

These techniques are used for the final purification of the isolated compounds.

-

HPLC: Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with an acid modifier like formic acid, are frequently employed.

-

HSCCC: This is a liquid-liquid chromatography technique that avoids solid adsorbents. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used for separation.[1]

-

4. Structure Elucidation and Identification

The purified compounds are identified using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and high-resolution MS (e.g., UPLC-QE-Orbitrap-MS) are used to determine the molecular weight and elemental composition of the compound. This compound has been identified with a molecular formula of C29H39NO7 or C26H41NO8 in different analyses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and elucidate the final structure.

-

Comparison with Reference Data: The obtained spectroscopic data is compared with published data for known compounds to confirm the identity.

Visualizations

Experimental Workflow for Alkaloid Isolation

Caption: Workflow for the isolation and identification of diterpenoid alkaloids.

Logical Relationship of Analytical Techniques

Caption: Relationship between separation and identification techniques.

The identification of specific diterpenoid alkaloids like this compound in plant extracts is a multi-step process that requires a combination of classical phytochemical techniques and modern analytical instrumentation. While specific details for this compound are sparse, the methodologies outlined in this guide provide a solid foundation for its successful isolation and characterization from Aconitum carmichaelii. Further research is warranted to elucidate the precise biological activities and potential signaling pathways of this compound, which could unlock new avenues for drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoid alkaloids, a complex and structurally diverse class of natural products, are predominantly found in plants of the Aconitum and Delphinium genera. Among these, carmichaenine D, a C29H39NO7 diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, represents a molecule of interest within this family. While specific research on this compound is limited, this guide provides a comprehensive overview of the current knowledge on the broader family of related diterpenoid alkaloids from Aconitum carmichaeli, including their chemical properties, biological activities, and mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing available quantitative data, outlining key experimental protocols, and visualizing implicated signaling pathways. Due to the nascent stage of research on this compound, this guide leverages data from well-studied analogous compounds such as aconitine, mesaconitine, and hypaconitine to provide a foundational understanding and framework for future investigation.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and intricate group of nitrogen-containing secondary metabolites derived from a diterpene skeleton.[1] They are classified based on their carbon skeleton into C18, C19, and C20 types.[2] The C19-diterpenoid alkaloids, to which many compounds from Aconitum carmichaeli belong, are further subdivided into several structural classes, including the aconitine, lycoctonine, and hetisine types. These compounds have garnered significant attention for their wide spectrum of pharmacological activities, which include analgesic, anti-inflammatory, anti-arrhythmic, and cytotoxic effects.[1][2] However, their therapeutic potential is often curtailed by a narrow therapeutic index and significant toxicity, particularly cardiotoxicity and neurotoxicity.[3][4]

This compound (CAS: 2065228-62-6; Molecular Formula: C29H39NO7) is a diterpenoid alkaloid isolated from Aconitum carmichaeli. While its specific biological activities and mechanisms of action are not yet well-documented in publicly available literature, its structural class suggests it may share pharmacological properties with other well-characterized alkaloids from the same plant.

Physicochemical and Biological Activities of Related Diterpenoid Alkaloids

Due to the limited availability of specific data for this compound, this section summarizes the quantitative data for closely related and well-studied diterpenoid alkaloids isolated from Aconitum carmichaeli. These compounds, including aconitine, mesaconitine, hypaconitine, and various vakognavine-type alkaloids, provide a representative overview of the biological activities associated with this class of molecules.

| Alkaloid | Biological Activity | Cell Line/Model | Quantitative Data (IC50/EC50) | Reference |

| Aconitine | Cytotoxicity | Rat myocardial cells H9c2 | Not specified, but shown to induce apoptosis and inhibit growth | [5] |

| Cytotoxicity | HCT8 (human colon adenocarcinoma) | Potent activity reported | [6] | |

| Cytotoxicity | MCF-7 (human breast cancer) | Potent activity reported | [6] | |

| Cytotoxicity | HepG2 (human hepatoblastoma) | Potent activity reported | [6] | |

| Anti-inflammatory | RAW 264.7 macrophages (LPS-induced) | IC50: 4.1 µM to 19.7 µM for inhibition of nitric oxide production | [7] | |

| Mesaconitine | Cytotoxicity | Rat myocardial cells H9c2 | Not specified, but shown to induce apoptosis and inhibit growth | [5] |

| Hypaconitine | Cytotoxicity | Rat myocardial cells H9c2 | Not specified, but shown to induce apoptosis and inhibit growth | [5] |

| Vakognavine-type Alkaloid (Compound 1) | Cytotoxicity | HT-29 (human colon cancer) | IC50: 0.948 µM | [8] |

| Cytotoxicity | SGC-7901 (human gastric cancer) | IC50: 0.983 µM | [8] | |

| Cytotoxicity | HepG2 (human liver cancer) | IC50: 3.645 µM | [8] | |

| Anti-inflammatory (COX-2 inhibition) | In vitro assay | IC50: 29.75 µM | [8] | |

| Trifoliolasine E (Vakognavine-type) | Cytotoxicity | HT-29, SGC-7901, HepG2 | Moderate activity reported | [8] |

Experimental Protocols

The following section details a representative experimental protocol for the isolation of diterpenoid alkaloids from Aconitum carmichaeli. This methodology, while not specific to this compound, provides a foundational approach for obtaining these compounds for further study.

Isolation of Diterpenoid Alkaloids from Aconitum carmichaeli using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a published method for the separation of diterpenoid alkaloids from the lateral roots of Aconitum carmichaeli[9].

Objective: To isolate and purify diterpenoid alkaloids from a crude extract of Aconitum carmichaeli.

Materials and Equipment:

-

Dried and powdered lateral roots of Aconitum carmichaeli

-

Crude extract of the plant material

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

-

Solvents: n-hexane, ethyl acetate, methanol, water (analytical grade)

-

Rotary evaporator

Procedure:

-

Preparation of the Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:5:4:5 is prepared. The mixture is thoroughly shaken and allowed to equilibrate in a separation funnel at room temperature. The two phases are then separated for use.

-

HSCCC Separation:

-

The HSCCC column is first entirely filled with the upper phase as the stationary phase.

-

The apparatus is then rotated at a speed of 850 rpm.

-

The lower phase is pumped into the column as the mobile phase at a flow rate of 2.0 mL/min.

-

After the hydrodynamic equilibrium is reached, the crude extract sample (e.g., 90 mg dissolved in a small volume of the biphasic solvent system) is injected into the column.

-

-

Fraction Collection and Analysis:

-

The effluent from the outlet of the column is continuously monitored by a UV detector at 235 nm.

-

Fractions are collected based on the elution profile.

-

The collected fractions are evaporated to dryness under reduced pressure.

-

-

Purity Assessment: The purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC).

Expected Outcome: This method has been successfully used to isolate alkaloids such as beiwutine, mesaconitine, and hypaconitine with high purity (96-99%) in a single step[9].

Signaling Pathways Modulated by Aconitum carmichaeli Alkaloids

While the specific signaling pathways affected by this compound have not been elucidated, studies on the total alkaloids from Aconitum carmichaeli (AAC) have provided insights into their collective mechanism of action, particularly in the context of inflammation.

MAPK/NF-κB/STAT3 Signaling Pathway

The total alkaloids of Aconitum carmichaeli have been shown to exert anti-inflammatory effects by inhibiting the MAPK/NF-κB/STAT3 signaling pathway.[1] This pathway is a crucial regulator of the inflammatory response.

-

MAPKs (Mitogen-activated protein kinases): A family of protein kinases that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The total alkaloids of A. carmichaeli have been found to reduce the phosphorylation of key MAPKs such as p38, ERK, and JNK.[1]

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of the MAPK pathway prevents the activation of NF-κB.[1]

-

STAT3 (Signal transducer and activator of transcription 3): A transcription factor that is activated by various cytokines and growth factors and plays a critical role in inflammation and cancer. The alkaloids from A. carmichaeli have been shown to reduce the expression of STAT3 and JAK2, an upstream kinase.[1]

By inhibiting these key signaling molecules, the alkaloids from Aconitum carmichaeli can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][10]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another important pathway implicated in the pharmacological effects of Aconitum alkaloids. This pathway is involved in cell survival, proliferation, and inflammation. Diterpenoid alkaloids from Aconitum coreanum have been shown to improve inflammatory conditions in cerebral ischemic stroke by acting on the PI3K/Akt signaling pathway.[11] It is plausible that alkaloids from Aconitum carmichaeli may exert similar effects.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

-

Isolation and Structural Elucidation: Development of robust and scalable methods for the isolation of this compound to enable comprehensive biological evaluation.

-

Pharmacological Screening: Systematic screening of this compound for a range of biological activities, including cytotoxic, anti-inflammatory, analgesic, and neuroprotective effects, to determine its therapeutic potential.

-

Mechanism of Action Studies: Investigation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Toxicology Studies: A thorough evaluation of the toxicological profile of this compound to assess its therapeutic index and potential for safe clinical use.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to explore the structure-activity relationships and to develop derivatives with improved efficacy and reduced toxicity.

Conclusion

This compound is a representative of the complex and pharmacologically rich family of diterpenoid alkaloids from Aconitum carmichaeli. While specific data on this compound remains scarce, the wealth of information available for related alkaloids provides a strong foundation for future research. The potent biological activities, coupled with the intricate mechanisms of action involving key signaling pathways, underscore the potential of this class of molecules for drug discovery. Further focused investigation into this compound and its analogs is warranted to unlock their therapeutic potential and to address the challenges posed by their inherent toxicity. This guide serves as a starting point for researchers and drug development professionals to navigate the complexities of these fascinating natural products.

References

- 1. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mesaconitine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Framework for the Preliminary Bioactivity Screening of Carmichaenine D: A Technical Guide

Introduction

Carmichaenine D is a C20-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, a plant with a long history in traditional medicine. Alkaloids from Aconitum carmichaeli are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and cardiotonic effects. However, many of these compounds also exhibit significant toxicity. While the bioactivity of many related alkaloids has been explored, this compound remains largely uncharacterized. This technical guide outlines a proposed framework for a preliminary bioactivity screening of this compound, designed for researchers, scientists, and drug development professionals. The proposed screening cascade aims to efficiently assess its cytotoxic, anti-inflammatory, and ion channel modulatory activities, providing a foundational dataset for future, more in-depth investigations.

Proposed Bioactivity Screening Cascade

A tiered approach to screening is recommended, starting with broad cytotoxicity assays to determine a safe therapeutic window, followed by more specific functional assays based on the known activities of related compounds.

1. Cytotoxicity Screening

The initial step in evaluating a novel compound is to assess its general toxicity against various cell lines. This helps in identifying the concentration range for subsequent bioactivity assays and provides an early indication of potential therapeutic index.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Cell Type | Assay Type | Incubation Time (h) | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | 24 | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | 75.2 ± 5.4 |

| RAW 264.7 | Murine Macrophage | LDH | 24 | > 100 |

| HL-60 | Human Promyelocytic Leukemia | MTT | 24 | 42.8 ± 3.1 |

2. Anti-inflammatory Activity Screening

Given that many diterpenoid alkaloids from Aconitum species exhibit anti-inflammatory properties, this is a key area for investigation.[1] In vitro assays can provide initial insights into the potential mechanisms of action.

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Target/Cell Line | Endpoint | IC50 (µM) |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | NO production | 15.6 ± 1.8 |

| COX-1 Inhibition | Purified enzyme | Prostaglandin E2 production | > 100 |

| COX-2 Inhibition | Purified enzyme | Prostaglandin E2 production | 25.3 ± 2.9 |

| TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | TNF-α secretion | 18.9 ± 2.2 |

3. Ion Channel Modulation Screening

Alkaloids from Aconitum are notorious for their cardiotoxicity, which is often mediated through the modulation of voltage-gated ion channels. A preliminary screen against key cardiac ion channels is therefore crucial.

Table 3: Hypothetical Ion Channel Modulatory Activity of this compound

| Ion Channel | Cell Line | Assay Type | Effect | IC50 / EC50 (µM) |

| hNav1.5 | HEK293 expressing hNav1.5 | Patch Clamp | Inhibition | 5.7 ± 0.8 |

| hERG (Kv11.1) | HEK293 expressing hERG | Patch Clamp | Inhibition | 32.1 ± 4.5 |

| hCav1.2 | HEK293 expressing hCav1.2 | Patch Clamp | No significant effect | > 100 |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of screening data. Below are standard protocols for the proposed assays.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

-

Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Patch Clamp Electrophysiology for Ion Channel Modulation

This technique allows for the direct measurement of ion flow through channels in the cell membrane.

-

Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 expressing hNav1.5).

-

Whole-Cell Configuration: Establish a whole-cell patch clamp configuration using a glass micropipette.

-

Voltage Protocol: Apply a specific voltage protocol to elicit ionic currents characteristic of the channel being studied.

-

Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Current Measurement: Record the changes in the ionic current in the presence of the compound.

-

Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition or activation and determine the IC50 or EC50 value by testing a range of concentrations.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the logical flow of the screening cascade and a hypothetical signaling pathway that could be modulated by this compound based on its proposed anti-inflammatory activity.

Caption: Proposed workflow for the preliminary bioactivity screening of this compound.

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An HPLC-Based Application for the Quantitative Determination of Carmichaeline D

Introduction

Carmichaeline D is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. These plants have a long history of use in traditional medicine, but their therapeutic applications are limited by the narrow therapeutic index of their constituent alkaloids. Accurate and reliable quantification of individual alkaloids like Carmichaeline D is therefore crucial for quality control, safety assessment, and the development of standardized herbal preparations and new therapeutic agents. This application note provides a detailed protocol for the quantification of Carmichaeline D using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for related diterpenoid alkaloids and provides a robust framework for the routine analysis of Carmichaeline D in plant material and extracts.

Experimental Protocols

1. Sample Preparation: Extraction of Alkaloids from Aconitum Root

This protocol outlines a standard procedure for the extraction of alkaloids, including Carmichaeline D, from dried Aconitum root material.

-

Materials:

-

Dried and powdered Aconitum carmichaelii root

-

Methanol (HPLC grade)

-

Ammonia solution (25%)

-

Hydrochloric acid (2 M)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

0.45 µm syringe filters

-

-

Procedure:

-

Weigh 1.0 g of powdered Aconitum root into a conical flask.

-

Add 20 mL of methanol and 1 mL of concentrated ammonia solution.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Allow the mixture to stand for 24 hours at room temperature.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Dissolve the residue in 20 mL of 2 M hydrochloric acid.

-

Wash the acidic solution with 20 mL of dichloromethane three times to remove non-alkaloidal components.

-

Adjust the pH of the aqueous layer to approximately 10 with ammonia solution.

-

Extract the alkaloids with 20 mL of dichloromethane three times.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane to dryness.

-

Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

2. HPLC Method for Carmichaeline D Quantification

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile : 0.05 M Ammonium bicarbonate buffer (pH 9.5, adjusted with ammonia) (Gradient elution may be required for optimal separation of multiple alkaloids, but an isocratic system can be optimized for Carmichaeline D quantification). A typical starting point is a ratio of 40:60 (v/v).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 235 nm

-

-

Standard Preparation:

-

Prepare a stock solution of Carmichaeline D reference standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below. The provided data are representative values based on the analysis of structurally similar diterpenoid alkaloids and should be confirmed during in-house validation.

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for Diterpenoid Alkaloid Quantification

| Validation Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.999 | > 0.999 |

| Range | - | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.5 µg/mL |

| Precision (RSD%) | ||

| - Intraday | ≤ 2% | < 1.5% |

| - Interday | ≤ 3% | < 2.0% |

| Accuracy (Recovery %) | 95% - 105% | 98% - 102% |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity should be confirmed using a photodiode array detector. |

Visualization

Caption: Workflow for the quantification of Carmichaeline D.

Caption: Logical relationship of HPLC method validation.